molecular formula C16H16O2 B593827 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid CAS No. 1261971-09-8

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

Cat. No. B593827
CAS RN: 1261971-09-8
M. Wt: 240.302
InChI Key: NBESNFBLRRAOJS-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dimethylphenyl)-2-methylbenzoic acid” belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring which bears at least one carboxyl group .


Synthesis Analysis

While specific synthesis methods for “3-(2,4-Dimethylphenyl)-2-methylbenzoic acid” are not available, benzoic acids can generally be synthesized through various methods such as the Grignard reaction .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Dimethylphenyl)-2-methylbenzoic acid” would likely consist of a benzene ring substituted with a carboxyl group and a 2,4-dimethylphenyl group .


Chemical Reactions Analysis

Benzoic acids can participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis of Thiophene Derivatives

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid: can be utilized in the synthesis of thiophene derivatives, which are a class of biologically active compounds. These derivatives have been extensively studied for their potential in medicinal chemistry due to their diverse biological effects. The condensation reactions involving this compound can lead to the formation of thiophene rings, which are crucial in the development of advanced pharmaceuticals .

Development of Organic Semiconductors

The compound’s derivatives can play a significant role in the advancement of organic semiconductors. Thiophene-based molecules, for instance, are integral in creating materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of these derivatives make them suitable for such applications .

Corrosion Inhibitors

In industrial chemistry and material science, derivatives of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid can act as corrosion inhibitors. Their ability to form protective layers on metals can be harnessed to prevent corrosion, which is vital for extending the life of metal components in various industries .

Pharmacological Properties

Thiophene derivatives synthesized from this compound exhibit a range of pharmacological properties. They have been researched for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable in the search for new therapeutic agents .

Synthesis of Indole Derivatives

The compound can also be involved in the synthesis of indole derivatives. Indoles are significant in cell biology and are present in many natural products and drugs. They are explored for their applications in treating various disorders, including cancer and microbial infections .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-7-8-13(11(2)9-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBESNFBLRRAOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688994
Record name 2,2',4'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-09-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2,2′,4′-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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